molecular formula C9H12N2OS B14700112 1-Ethoxy-3-phenylthiourea CAS No. 23957-06-4

1-Ethoxy-3-phenylthiourea

Cat. No.: B14700112
CAS No.: 23957-06-4
M. Wt: 196.27 g/mol
InChI Key: JHAXWJNPBLUOHN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-phenylthiourea is an organosulfur compound featuring a thiourea core functionalized with phenyl and ethoxy substituents. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry due to their diverse biological activities and utility as chemical intermediates . Researchers value these compounds for their potential antibacterial, antioxidant, and anticancer properties, which are areas of active investigation . The structure of thiourea derivatives allows them to serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions that can exhibit enhanced biological activity . Beyond biological applications, thiourea derivatives find use in the development of chemosensors, polymers, and as precursors for the synthesis of various heterocyclic compounds . As a research compound, this compound is intended for laboratory investigation by qualified professionals. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets and handle this material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23957-06-4

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

1-ethoxy-3-phenylthiourea

InChI

InChI=1S/C9H12N2OS/c1-2-12-11-9(13)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,13)

InChI Key

JHAXWJNPBLUOHN-UHFFFAOYSA-N

Canonical SMILES

CCONC(=S)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxy 3 Phenylthiourea and Analogous Structures

General Synthetic Routes for Thiourea (B124793) Compounds

The creation of the thiourea scaffold can be achieved through several reliable synthetic pathways. These methods offer flexibility in precursor selection and allow for the introduction of a wide array of substituents, leading to a vast chemical space of thiourea derivatives.

Reaction of Isothiocyanates with Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. analis.com.myresearchgate.net This reaction is an example of nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate, leading to the formation of a thiourea derivative.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields. analis.com.myresearchgate.net The versatility of this method lies in the commercial availability of a wide range of isothiocyanates and amines, allowing for the synthesis of a diverse library of thiourea compounds. For instance, various N,N'-disubstituted thiourea derivatives have been synthesized by reacting different isothiocyanates (e.g., phenyl isothiocyanate, benzyl (B1604629) isothiocyanate) with a variety of amines. researchgate.net

A general representation of this reaction is depicted below:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Where R and R' can be various organic substituents.

Condensation Reactions (e.g., Acid Chlorides with Ammonium (B1175870) Thiocyanate)

An alternative and robust method for the synthesis of thioureas involves the in-situ generation of an isothiocyanate intermediate. A common approach is the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone. mdpi.com This reaction forms an acyl isothiocyanate, which is highly reactive and can subsequently be treated with an amine to yield the desired N-acyl thiourea derivative. mdpi.commdpi.com

The general scheme for this condensation reaction is as follows:

R-COCl + NH₄SCN → [R-CO-N=C=S] + NH₄Cl

[R-CO-N=C=S] + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

This method has been successfully employed for the synthesis of a variety of new N-acyl thiourea derivatives with potential biological activities. mdpi.com

Other Established Synthetic Approaches for Thiourea Scaffold Formation

Beyond the two primary methods discussed, several other synthetic strategies have been developed for the formation of the thiourea scaffold.

One notable method involves the use of carbon disulfide . In this approach, a primary amine reacts with carbon disulfide in an aqueous medium to form a dithiocarbamate (B8719985) intermediate. This intermediate can then react with another amine to produce an unsymmetrical thiourea. mdpi.comtsijournals.com This method is considered a greener alternative as it avoids the use of toxic reagents like thiophosgene (B130339). mdpi.com

Another approach is the reaction of primary amines with thiophosgene (CSCl₂). However, the high toxicity of thiophosgene has led to the development of safer alternatives. One such alternative is the use of thiocarbonyl diimidazole , which can convert an amine into an isothiocyanate that can then be reacted with another amine or hydroxylamine. nih.gov

Furthermore, N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic anhydride (B1165640), allowing for the synthesis of various thiocarbonyl compounds, including thioureas.

Targeted Synthesis of 1-Ethoxy-3-phenylthiourea

The synthesis of the specific compound this compound can be rationally designed based on the general principles outlined above.

Precursor Selection and Rational Design

Based on the most common and efficient method for thiourea synthesis, the logical precursors for this compound are phenyl isothiocyanate and ethoxyamine (O-ethylhydroxylamine).

Phenyl isothiocyanate is a commercially available and widely used reagent in the synthesis of phenyl-substituted thioureas. It provides the N-phenyl group and the thiocarbonyl moiety of the target molecule.

Ethoxyamine is the source of the N-ethoxy group. As a primary amine, its nitrogen atom can act as a nucleophile and attack the electrophilic carbon of the isothiocyanate.

The reaction would proceed as a nucleophilic addition, as illustrated below:

C₆H₅-N=C=S + H₂N-O-CH₂CH₃ → C₆H₅-NH-C(=S)-NH-O-CH₂CH₃

This rational design is supported by numerous studies on the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines. analis.com.myresearchgate.net

Optimization of Reaction Conditions and Yield

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in the surveyed literature, the optimization of reaction conditions would follow established principles for analogous reactions. Key parameters to consider for maximizing the yield and purity of the product include:

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to prevent side reactions.

Temperature: The reaction is often carried out at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the specific amine and isothiocyanate.

Reaction Time: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting materials.

Stoichiometry of Reactants: Using a slight excess of one of the reactants, typically the more volatile or less expensive one, can help to drive the reaction to completion.

Catalyst: While many thiourea syntheses proceed without a catalyst, in some cases, a base or an acid catalyst might be employed to enhance the reaction rate.

To illustrate the typical ranges for these parameters in similar syntheses, the following table presents hypothetical data based on general procedures for thiourea formation.

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Temperature (°C) 25 (Room Temp)400 to 25
Reaction Time (h) 12824
Reactant Ratio (Ethoxyamine:Phenyl Isothiocyanate) 1.1 : 11 : 11 : 1.1
Catalyst NoneNoneTriethylamine (catalytic)

It is important to note that these are illustrative examples, and the optimal conditions would need to be determined experimentally. The purification of the final product would typically involve standard laboratory techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Purification Techniques (e.g., Recrystallization, Chromatography)

The isolation of pure this compound from a reaction mixture is critical for its subsequent use and characterization. Standard laboratory techniques, primarily recrystallization and chromatography, are employed to achieve high purity.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is paramount and is determined by the solubility characteristics of the thiourea derivative. For N-aryl-N'-aroyl(acyl)thioureas, which are structurally similar to this compound, ethanol (B145695) is often a suitable solvent. asianpubs.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the thiourea decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. A patent for purifying thiourea suggests dissolving the crude material in an aqueous solution at 60-70 °C, followed by filtration and subsequent cooling crystallization. google.com This general principle can be adapted for this compound, likely using an organic solvent system.

Chromatography: When recrystallization does not yield a product of sufficient purity, or for the separation of complex mixtures, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For N-aryl-N'-aroyl(acyl)thioureas, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 1:1 volume ratio. asianpubs.org

Column Chromatography: This technique is used for the preparative separation of compounds. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, thus allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification of thiourea and its derivatives, HPLC is a powerful tool. sielc.comsielc.com Different columns and mobile phases can be used depending on the polarity of the compound. For instance, thiourea itself can be analyzed using a normal-phase column with a mobile phase of water and acetonitrile. sielc.com For other thiourea derivatives, mixed-mode columns with buffered mobile phases (e.g., acetonitrile/water with phosphoric acid) are effective. sielc.com The separated compounds are typically detected using a UV detector, often at a wavelength of around 200 nm. sielc.comsielc.com

Synthesis of Structurally Related Thiourea Analogues and Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This involves versatile strategies for incorporating the key ethoxy and phenyl moieties and understanding how other substituents influence the synthesis.

Strategies for Introducing Ethoxy and Phenyl Moieties

The core structure of this compound features an N-ethoxy group and an N'-phenyl group. The introduction of these moieties can be achieved through several established synthetic routes.

Introducing the Phenyl Moiety: The most common method for introducing a phenyl group onto a thiourea backbone is through the reaction of an appropriate amine with an isothiocyanate. To generate a phenyl-substituted thiourea, phenyl isothiocyanate is a key reagent. nih.gov This electrophilic compound readily reacts with primary or secondary amines to form the corresponding thiourea derivative. The general synthesis of N,N'-disubstituted thioureas often involves reacting an amine with carbon disulfide, which can then react with another amine. researchgate.net For this compound, this would involve the reaction between ethoxyamine and phenyl isothiocyanate.

Alternatively, N-substituted thioureas can be prepared from the reaction of amines with alkali metal thiocyanates in the presence of a strong acid. asianpubs.org The synthesis of N-phenylmaleimides, for example, starts from the reaction of maleic anhydride with a substituted aniline (B41778) (a phenylamine), demonstrating a common strategy for incorporating a phenyl group via an amine precursor. tandfonline.comresearchgate.net

Introducing the Ethoxy Moiety: The ethoxy group (-OCH2CH3) is an example of a broader class of alkoxy groups. The introduction of an alkoxy group onto the thiourea nitrogen is a more specialized process. It typically begins with an alkoxyamine (O-alkoxyhydroxylamine) as the starting material. For this compound, the key precursor would be ethoxyamine (H2N-OC2H5). This nucleophilic amine can then be reacted with an appropriate electrophile, such as phenyl isothiocyanate, to form the desired N-alkoxy-N'-phenylthiourea. While direct literature on "PEGylation" (attachment of polyethylene (B3416737) glycol) focuses on larger molecules, the fundamental reactions involving activated esters or aldehydes to form linkages can be conceptually related to the derivatization of the thiourea scaffold. wikipedia.org More relevant to small molecule synthesis, palladium-catalyzed methods have been developed for the arylation of β-alkoxy cyclohexenones, showcasing advanced techniques for forming C-C bonds adjacent to alkoxy groups, which could be conceptually adapted for N-alkoxy systems. rsc.org

Exploration of Diverse Substituent Effects on Synthesis Efficiency

The efficiency of thiourea synthesis can be significantly influenced by the electronic and steric nature of the substituents on the aromatic ring and the amine.

Electronic Effects: The reactivity of an aniline derivative in its reaction with an isothiocyanate is governed by the nucleophilicity of the amine's nitrogen atom.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or alkyl groups on the phenyl ring increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally leading to faster reaction rates and higher yields.

Electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl, -F) decrease the nucleophilicity of the amine. nih.govmdpi.com This can result in slower reactions or the need for more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.

Studies on the synthesis of various N-acyl thiourea derivatives have demonstrated this principle, where different substituted anilines are reacted with an in-situ generated acyl isothiocyanate. nih.gov The yields of these reactions vary depending on the substituents present.

Steric Effects: The size of the substituents near the reacting centers can also impact the reaction efficiency. Bulky groups on either the amine or the isothiocyanate can hinder the approach of the reactants, slowing down the reaction rate. For example, in the synthesis of N,N′-bis(2-dialkylaminophenyl)thioureas, the reaction is carried out by heating at 323 K overnight, which may be necessary to overcome the steric hindrance of the substituted phenyl rings. nih.gov

The table below illustrates the effect of different substituents on the yield of N-acyl thiourea derivatives, synthesized from the corresponding substituted amine.

Amine Substituent (on Phenyl Ring)ProductYield (%)Reference
HN-(thiazol-2-ylcarbamothioyl)benzamide derivative65 nih.gov
2-pyridyl2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide56 nih.gov
6-methyl-2-pyridylN-((6-methylpyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide73 nih.gov
3,5-dibromo-2-pyridylN-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide63 nih.gov

This table is generated based on data for structurally related N-acyl thioureas to illustrate substituent effects.

As the data suggests, the electronic and steric profiles of the starting materials play a crucial role in the outcome of the synthesis. The presence of a methyl group (an EDG) on the pyridine (B92270) ring results in a higher yield (73%) compared to the unsubstituted pyridyl analogue (56%). nih.gov The dibromo-substituted compound, with its bulky and electron-withdrawing halogens, gives a moderate yield of 63%. nih.gov These findings underscore the importance of considering substituent effects when designing synthetic routes for novel thiourea derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction for Solid-State Structure Determination

  • 3.2.1. Analysis of Molecular Conformation (e.g., cis/trans orientations, dihedral angles): Had a crystal structure been available, it would have offered an unambiguous three-dimensional model of the molecule, detailing bond lengths, bond angles, and the spatial arrangement of the phenyl and ethoxy groups relative to the thiourea backbone.
  • The lack of specific data for this compound prevents the creation of the detailed data tables and in-depth research findings as requested. The scientific community has yet to publish a dedicated study on the synthesis and comprehensive characterization of this particular compound. Therefore, a scientifically accurate and detailed article as per the user's stringent requirements cannot be produced at this time.

    In-Depth Analysis of this compound Uncovers Data Scarcity

    A thorough investigation into the chemical compound this compound reveals a significant lack of publicly available scientific data required for a detailed structural and spectroscopic analysis. Despite extensive searches for crystallographic and analytical information, the specific data necessary to fulfill a comprehensive examination as per the requested advanced outline could not be located.

    The inquiry sought to build a detailed profile of this compound, focusing on several key areas of modern chemical analysis. The intended article was to be structured around an advanced outline, including the elucidation of its hydrogen bonding interactions, a characterization of its crystal packing and supramolecular assembly, and a complete Hirshfeld surface analysis.

    However, searches of chemical databases and scientific literature did not yield any specific crystal structure, X-ray diffraction data, or published Hirshfeld surface analysis for this compound. While a wealth of information exists for related phenylthiourea (B91264) derivatives, which demonstrates the general capacity of the thiourea moiety to form significant N-H···S and N-H···O hydrogen bonds and complex supramolecular structures, this information is not directly applicable to the specific ethoxy-substituted compound . nih.govnih.govnih.govnih.govnih.gov The strict requirement to focus solely on this compound prevents the extrapolation of data from these analogous compounds.

    The investigation included searches for the synthesis and characterization of the target molecule, with the hope that such reports might contain the necessary spectroscopic and structural data. researchgate.netgoogle.com Unfortunately, these searches were also unsuccessful in providing the specific details needed to address the advanced topics of the requested article.

    Consequently, without the foundational crystallographic data, a scientifically accurate and authoritative article on the intra- and intermolecular interactions, crystal packing, and interatomic contacts of this compound cannot be generated at this time. Further empirical research, including the synthesis and single-crystal X-ray diffraction analysis of the compound, would be required to produce the data necessary for such a detailed report.

    Chemical Reactivity and Derivatization Studies

    Reaction Kinetics and Mechanistic Investigations

    The reaction between α-halocarbonyl compounds and substituted thioureas, a classic example of the Hantzsch thiazole (B1198619) synthesis, has been a subject of detailed kinetic studies. nih.govnih.govijper.org While specific kinetic data for 1-Ethoxy-3-phenylthiourea is not extensively documented, a comprehensive understanding can be derived from studies on analogous compounds, such as phenylthiourea (B91264) and its para-substituted derivatives, reacting with 3-chloroacetylacetone. jocpr.comjocpr.com

    Kinetic investigations of the reaction between 3-chloroacetylacetone and various substituted thioureas, including phenylthiourea and p-ethoxyphenylthiourea, have been conducted in ethanol (B145695). jocpr.comjocpr.com This reaction serves as a model for understanding the behavior of this compound. The presence of an electron-withdrawing acetyl group in 3-chloroacetylacetone makes it more reactive than simpler α-haloketones like chloroacetone, as it helps to stabilize the enol intermediate formed during the reaction. jocpr.com The progress of this type of reaction can be monitored using various analytical techniques to determine the rate of consumption of reactants and the formation of products. researchgate.netrsc.org

    For the reaction of 3-chloroacetylacetone with substituted thioureas, studies have consistently shown that the reaction follows second-order kinetics. jocpr.comjocpr.com Specifically, the rate is first order with respect to the concentration of 3-chloroacetylacetone and first order with respect to the concentration of the thiourea (B124793) derivative. jocpr.comresearchgate.net

    Below is a table of representative second-order rate constants for the reaction of various thioureas with 3-chloroacetylacetone in ethanol, which provides insight into the reactivity of such compounds.

    Thiourea DerivativeSecond-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Temperature (°C)
    ThioureaData not specifiedData not specified
    PhenylthioureaData not specifiedData not specified
    p-MethylphenylthioureaData not specifiedData not specified
    p-EthoxyphenylthioureaData not specifiedData not specified
    p-ChlorophenylthioureaData not specifiedData not specified

    Substituents on the phenyl ring of phenylthiourea derivatives have a marked effect on the reaction rate. jocpr.com

    Electron-donating groups: Substituents like the ethoxy group (in p-ethoxyphenylthiourea) increase the reaction rate. jocpr.com This is attributed to the positive mesomeric effect, which enhances the nucleophilicity of the sulfur atom in the thiourea molecule, thereby accelerating the initial attack on the α-halocarbonyl compound.

    Electron-withdrawing groups: Conversely, electron-withdrawing groups such as a chloro substituent (in p-chlorophenylthiourea) decrease the reaction rate. jocpr.com The negative inductive effect of the chlorine atom reduces the electron density on the sulfur atom, making it a weaker nucleophile. jocpr.com

    Comparison: Unsubstituted phenylthiourea and p-methylphenylthiourea exhibit nearly identical reaction rates, suggesting that the small inductive and hyperconjugation effects of the methyl group have a minimal net impact on the nucleophilicity of the thiourea. jocpr.com Generally, unsubstituted thiourea is found to be more reactive than its substituted phenyl counterparts, which may be due to the electronic effects of the phenyl ring. jocpr.com

    The reaction between a substituted thiourea and an α-halocarbonyl compound, such as 3-chloroacetylacetone, proceeds via the well-established Hantzsch thiazole synthesis mechanism. nih.govrsc.orgbepls.com The reaction involves a sequence of nucleophilic substitution followed by cyclization and dehydration.

    The proposed mechanism involves the following steps:

    Nucleophilic Attack: The sulfur atom of the thiourea, acting as a nucleophile, attacks the carbon atom bearing the halogen (chlorine) in 3-chloroacetylacetone. This results in the displacement of the chloride ion and the formation of an S-alkylated isothiourea intermediate.

    Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the acetylacetone (B45752) moiety.

    Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic 2-amino-1,3-thiazole ring. nih.gov

    Under acidic conditions, the regioselectivity of the condensation can be altered, potentially leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(substituted amino)thiazoles. rsc.org

    Cyclization Reactions and Heterocyclic Compound Formation

    The primary application of the reaction between this compound and α-halocarbonyl compounds is the synthesis of substituted heterocyclic systems, most notably 2-amino-1,3-thiazole derivatives.

    The condensation of this compound with 3-chloroacetylacetone is expected to yield a 2-amino-1,3-thiazole derivative. This reaction is a cornerstone of heterocyclic chemistry, providing efficient access to the thiazole core structure, which is a prevalent motif in many biologically active compounds. nih.govderpharmachemica.comnih.gov The Hantzsch synthesis allows for the convenient creation of thiazoles with various substituents, determined by the choice of the initial thiourea and α-haloketone. derpharmachemica.com The resulting product from the reaction of this compound and 3-chloroacetylacetone would be 2-(N-ethoxy-N-phenylamino)-4-acetyl-5-methyl-1,3-thiazole. The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govderpharmachemica.com

    Formation of Imidazole-2-thiones

    The synthesis of imidazole-2-thiones from thiourea precursors is a common and valuable transformation in heterocyclic chemistry. Generally, this involves the reaction of a thiourea derivative with a compound containing two electrophilic centers, leading to cyclization. A prevalent method is the reaction with α-haloketones or their equivalents.

    These examples demonstrate that the thiourea scaffold is a key building block for imidazole-2-thiones. The reaction proceeds via nucleophilic attack of the thiourea sulfur and nitrogen atoms onto the electrophilic carbons of the co-reactant, followed by a cyclization and dehydration cascade.

    Precursor TypeReagentResulting HeterocycleReference
    ThiosemicarbazonePhenacyl bromideImidazole-2-thione researchgate.net
    Polymer-supported α-acylamino ketoneIsothiocyanateImidazole-2-thione nih.gov
    2-ThiohydantoinBorohydride / AcidImidazole-2-thione researchgate.net

    Pathways to other Heterocyclic Systems (e.g., Thiadiazoles, Pyran Compounds)

    The versatile reactivity of the phenylthiourea backbone allows for its use as a precursor to a variety of other important heterocyclic systems, including thiadiazoles and pyrans.

    Thiadiazoles

    Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are readily synthesized from thiourea and thiosemicarbazide (B42300) derivatives. nih.govnih.gov A common method involves the acylation of a thiosemicarbazide followed by cyclodehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov One-pot syntheses have been developed where a thiosemicarbazide reacts with a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE) to form 2-amino-1,3,4-thiadiazoles. encyclopedia.pub For instance, various 5-aryl-1,3,4-thiadiazole-2-amine derivatives have been synthesized from the corresponding thiosemicarbazide and acid precursors. nih.gov The reaction of 1-(benzothiazol-2-yl)-3-phenylthiourea with hydrazonoyl chlorides has been shown to yield 1,3,4-thiadiazole derivatives. researchgate.net These syntheses leverage the nucleophilicity of the sulfur and nitrogen atoms of the thiourea moiety to react with appropriate electrophiles, leading to the stable five-membered aromatic thiadiazole ring.

    Pyran Compounds

    The synthesis of pyran-containing molecules from phenylthiourea precursors has also been reported. These syntheses often occur through multi-component reactions where the thiourea derivative is one of several starting materials. For example, research has demonstrated the synthesis of phenylthiourea-based pyran systems. semanticscholar.org In one study, a 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) was first converted to an enaminone, which was then reacted with active methylene (B1212753) compounds like acetylacetone or dimedone in refluxing glacial acetic acid to yield the corresponding pyran derivatives. semanticscholar.org The 4H-pyran nucleus is a common target due to its prevalence in biologically active compounds. researchgate.netnih.goveurasianjournals.com The general synthesis of 2-amino-4H-pyrans often involves a one-pot, three-component reaction between an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. researchgate.neteurasianjournals.com While not a direct cyclization involving the thiourea atoms in the pyran ring itself, these examples show how the phenylthiourea scaffold can be incorporated into more complex molecules that include a pyran ring system.

    Target HeterocycleGeneral PrecursorIllustrative ReactionReference
    1,3,4-ThiadiazoleThiosemicarbazideAcylation followed by cyclodehydration nih.govencyclopedia.pub
    PyranPhenylthiourea-enaminoneReaction with 1,3-dicarbonyl compounds semanticscholar.org

    Electrophilic and Nucleophilic Substitution Reactions of the Thiourea Moiety

    The thiourea functional group and its attached phenyl ring are susceptible to both nucleophilic and electrophilic substitution reactions, providing avenues for further molecular modification.

    Nucleophilic Substitution

    Electrophilic Aromatic Substitution

    The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The rate and regioselectivity (i.e., the position of substitution on the ring) are governed by the electronic properties of the thiourea substituent. The thiourea group, -NH-C(=S)-NH-Ethoxy, is generally considered an activating group due to the lone pairs on the nitrogen atom adjacent to the ring, which can be donated into the aromatic system through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.org

    This electron donation preferentially increases the electron density at the ortho and para positions relative to the meta position. Consequently, the thiourea substituent is an ortho, para-director for electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

    Functionalization Strategies for Enhanced Chemical Versatility

    The inherent reactivity of the this compound scaffold allows for numerous functionalization strategies to enhance its chemical versatility and to generate libraries of new compounds.

    Key strategies include:

    Heterocycle Formation: As detailed above, the thiourea moiety is a powerful synthon for building a wide array of five- and six-membered heterocyclic rings, including imidazoles, thiazoles, thiadiazoles, and pyrimidines. nih.govksu.edu.sa This is typically achieved by reacting the thiourea derivative with bifunctional electrophiles.

    Substitution on the Phenyl Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups (e.g., -NO₂, -Br, -SO₃H, alkyl, or acyl groups) onto the phenyl ring at the ortho and para positions. libretexts.org These newly introduced groups can then serve as handles for further modifications.

    N-Alkylation/Acylation: The nitrogen atoms of the thiourea backbone can potentially undergo alkylation or acylation, although this may be less straightforward than reactions at the sulfur atom and may require specific conditions to control the site of reaction.

    Modern C-H Functionalization: Advanced synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be used for the late-stage functionalization of the phenyl ring. researchgate.net This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an efficient route to novel analogues without the need for pre-functionalized starting materials.

    By combining these strategies, the this compound molecule can serve as a versatile platform for the synthesis of diverse and complex chemical structures.

    In-Depth Analysis of this compound's Coordination Chemistry Remains Elusive

    Despite a thorough review of available scientific literature, detailed experimental data on the coordination chemistry of the specific compound this compound and its metal complexes is not presently available. The synthesis and characterization of complexes with transition metals such as copper, nickel, cobalt, palladium, platinum, and rhenium, as well as specific details on its ligand properties, coordination modes, and stability, are not documented in the accessible chemical literature.

    General characteristics of closely related thiourea derivatives can offer some theoretical insights. However, without direct experimental evidence for this compound, a scientifically rigorous article on its specific coordination behavior cannot be compiled. The electronic and steric influences of the ethoxy group attached to the N1 position would be unique, and therefore, its coordination chemistry cannot be precisely inferred from other substituted thioureas.

    Further experimental research is required to elucidate the specific coordination patterns, the nature of the formed metal complexes, and the reactivity of this particular ligand. Until such studies are published, a comprehensive and scientifically accurate article focusing solely on the coordination chemistry of this compound remains beyond the scope of current knowledge.

    Coordination Chemistry of 1 Ethoxy 3 Phenylthiourea and Its Metal Complexes

    Synthesis and Characterization of Metal Complexes

    Spectroscopic Analysis of Complexes (FTIR, NMR, UV-Vis, Molar Conductivity)

    No published studies containing Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopic data, or molar conductivity measurements for metal complexes of 1-ethoxy-3-phenylthiourea could be located. This type of data is crucial for elucidating the coordination modes of the ligand and the geometry of the resulting complexes.

    X-ray Structural Analysis of Metal-Thiourea Complexes

    There are no available X-ray crystallographic studies for any metal complexes of this compound in the existing literature. Such analyses are essential for definitively determining the three-dimensional structure, bond lengths, and bond angles within the coordination sphere of the metal ion.

    Influence of Metal Coordination on Electronic and Structural Properties of this compound

    Without spectroscopic and structural data, any discussion on how metal coordination influences the electronic and structural properties of this compound would be purely speculative. This section would require comparative analysis of the free ligand versus its coordinated forms, for which no data exists.

    Theoretical and Computational Investigations

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiourea (B124793) derivatives to predict their molecular geometry, vibrational spectra, and chemical reactivity. uantwerpen.be For calculations involving similar thiourea compounds, the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly employed. uantwerpen.benih.gov

    Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenylthiourea (B91264) derivatives, DFT calculations can accurately predict key geometrical parameters. uantwerpen.be In a typical phenylthiourea structure, the C-C bond lengths within the phenyl ring are calculated to be intermediate between standard single (1.54 Å) and double (1.33 Å) bonds, indicating aromatic character. uantwerpen.be The C-N and C=S bond lengths in the thiourea moiety are also of significant interest, as changes in these lengths can suggest electron delocalization, which influences the molecule's properties. researchgate.net For instance, in related structures, the N-C and C=S bond lengths have been reported around 1.38 Å and 1.68 Å, respectively. uantwerpen.be

    The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. In QSAR studies of similar compounds, low HOMO energy values have been correlated with higher cytotoxic activity, indicating a greater ability to participate in charge-transfer interactions. researchgate.net

    Table 1: Representative Geometrical Parameters and Electronic Properties for Phenylthiourea Derivatives

    Parameter Description Typical Value/Finding
    Bond Lengths (Å)
    C-C (phenyl) Phenyl ring carbon-carbon bonds ~1.39 - 1.40 uantwerpen.be
    C=S Thiocarbonyl group bond ~1.68 uantwerpen.be
    C-N (thiourea) Thiourea carbon-nitrogen bonds ~1.38 - 1.45 uantwerpen.be
    Bond Angles (°)
    N-C-N Angle within the thiourea core ~117° uantwerpen.be
    N-C-S Angle involving the sulfur atom ~120° - 124° uantwerpen.be
    Electronic Properties
    HOMO Energy Energy of the highest occupied molecular orbital Low values correlated with high activity researchgate.net
    LUMO Energy Energy of the lowest unoccupied molecular orbital -

    Note: The values are representative of phenylthiourea derivatives and may vary for 1-Ethoxy-3-phenylthiourea.

    DFT calculations are a reliable method for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. nih.govdiva-portal.org This theoretical spectrum is invaluable for assigning the bands in an experimental spectrum to specific molecular motions, such as stretching, bending, or wagging of functional groups. researchgate.netresearchgate.net

    For phenylthiourea derivatives, key vibrational modes include N-H stretching, C=S stretching, C-N stretching, and various vibrations of the phenyl ring. uantwerpen.beresearchgate.net The C=S stretching vibration is particularly characteristic and typically appears in the 600-700 cm⁻¹ region. researchgate.net The N-H stretching vibrations are usually observed as strong bands above 3100 cm⁻¹. researchgate.net Theoretical calculations often overestimate frequencies, so a scaling factor is typically applied to achieve better agreement with experimental data. uantwerpen.be

    Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Phenylthiourea Derivatives

    Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
    N-H Stretching (ν) 3100 - 3400 researchgate.net
    C-H (Aromatic) Stretching (ν) 3000 - 3100 researchgate.net
    C=S Stretching (ν) 600 - 700 researchgate.net
    C-N Stretching (ν) 1170 - 1350 researchgate.net
    Phenyl Ring C-C Stretching 1400 - 1600

    Note: These are general ranges for phenylthiourea derivatives. The exact frequencies for this compound would require specific calculations.

    DFT provides a framework for calculating various chemical reactivity descriptors that offer insights into a molecule's behavior. The Average Local Ionization Energy (ALIE), denoted as I(r), is a particularly useful descriptor. nih.gov It represents the energy required to remove an electron from a specific point r in the space around a molecule. nih.govresearchgate.net Regions with low ALIE values are where electrons are least tightly held, making them the most probable sites for electrophilic attack. nih.govresearchgate.net ALIE maps, often visualized on the molecule's electron density surface, can highlight reactive sites like lone pairs on sulfur or nitrogen atoms. researchgate.netresearchgate.net

    Other important descriptors include local chemical potential and local hardness. These concepts extend the global ideas of electronegativity and hardness to specific regions of a molecule. They help to predict how different parts of the molecule will interact during a chemical reaction, distinguishing between sites prone to electrostatic versus orbital-controlled interactions. nih.gov

    Molecular Dynamics (MD) Simulations

    Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, interactions, and dynamics. For a compound like this compound, MD simulations can be used to understand its flexibility, its interactions with solvent molecules (like water), or its behavior within a more complex environment, such as a cell membrane or the active site of a receptor. uantwerpen.bejppres.com

    A typical simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules) and running the simulation for a set period, often nanoseconds. nih.govjppres.com The stability of the molecule or a molecule-receptor complex can be assessed by analyzing the Root Mean Square Deviation (RMSD) over the course of the simulation. jppres.com A stable RMSD plot suggests that the system has reached equilibrium and the conformation is stable. jppres.com MD simulations also reveal dynamic interactions, such as the formation and breaking of hydrogen bonds between the ligand and its target, which are crucial for understanding binding stability. jppres.com

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. ubaya.ac.idresearchgate.net

    In a QSAR study, various physicochemical properties, known as descriptors, are calculated for each compound in a series. These can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., HOMO/LUMO energies, dipole moment), and sterics (e.g., molecular weight, molar refractivity). researchgate.netnih.gov Multiple regression analysis is then used to build an equation linking these descriptors to the measured biological activity (e.g., IC₅₀ values). ubaya.ac.idnih.gov

    For thiourea derivatives, QSAR studies have shown that properties like high ionization potential and low HOMO energy can be correlated with higher cytotoxicity. researchgate.net Hydrophobic and resonance parameters have also been found to be important for the hypotensive activity of some phenylthio derivatives. nih.gov A successful QSAR model can guide the design of more potent analogues by indicating which structural features should be modified. ubaya.ac.id

    Molecular Docking Studies for Receptor-Ligand Interactions

    Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor). nih.govrasayanjournal.co.in This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target, such as an enzyme or a cell surface receptor. nih.govresearchgate.net

    The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of a receptor's crystal structure. rasayanjournal.co.in A scoring function then calculates the binding energy, typically in kcal/mol, which indicates the stability of the ligand-receptor complex. rasayanjournal.co.in A more negative score implies a stronger, more stable interaction. jppres.comrasayanjournal.co.in

    Docking studies also reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the receptor's active site. jppres.com For example, studies on N-benzoyl-N'-phenylthiourea derivatives have used docking to predict their binding to the Epidermal Growth Factor Receptor (EGFR), a common cancer target. rasayanjournal.co.in

    Table 3: Example of Molecular Docking Results for a Phenylthiourea Derivative

    Receptor Target Ligand Binding Score (kcal/mol) Key Interacting Residues Type of Interaction
    Checkpoint Kinase 1 (PDB: 2YWP) 4-Cl-PCTB -67.19 Cys87, Gly88, Glu85 Hydrogen Bonding jppres.com
    Epidermal Growth Factor Receptor (PDB: 1M17) N-(4-methoxy)-benzoyl-N'-phenylthiourea -7.3 Met769, Lys721 Hydrogen Bonding, Hydrophobic rasayanjournal.co.in

    Note: This table shows results for related phenylthiourea compounds to illustrate the type of data obtained from docking studies. 4-Cl-PCTB is N-(phenylcarbamothioyl)-4-chloro-benzamide.

    Advanced Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Intermolecular Interaction Energies, Voids Analysis)

    Due to the absence of crystallographic data for this compound, no research has been published on its intermolecular interactions using advanced computational techniques.

    Intermolecular Interaction Energies: The calculation of interaction energies between molecular pairs in the crystal lattice is also dependent on the known crystal structure. These calculations provide quantitative insights into the strength of the forces holding the molecules together. Without the structural data for this compound, these energies cannot be computed.

    Voids Analysis: This analysis, which identifies and quantifies the empty spaces within a crystal structure, is crucial for understanding the packing efficiency and potential for guest molecule inclusion. Like the other computational methods, it is contingent on the availability of a crystal structure. No such analysis could be found for this compound.

    Investigations into Biological Activities and Molecular Interactions

    In Vitro Bioactivity Screening and Cellular Assays

    Antimicrobial Activity (e.g., antibacterial, antifungal)

    Thiourea (B124793) and its derivatives are a significant class of organosulfur compounds recognized for their wide-ranging biological applications, including antimicrobial properties. mdpi.com Research has shown that substituted phenylthioureas exhibit notable antimicrobial activity, which in some cases is greater than that of unsubstituted phenylthiourea (B91264). nih.gov

    Synthetic work has focused on creating various phenylthiourea derivatives to explore their efficacy against microbial pathogens. nih.gov For instance, novel 1-morpholinyl 3-phenyl thiourea ligands and their metal complexes have been synthesized with the aim of developing new antimicrobial agents. mdpi.com Similarly, a series of phenylenedithiourea derivatives were synthesized and screened for their in vitro antifungal and antibacterial activities. Some of these compounds demonstrated strong antifungal effects, comparable to the standard drug ketoconazole. nih.gov The antimicrobial potential of these compounds is often attributed to the presence of nitrogen and sulfur atoms, which can act as ligating centers. mdpi.com

    Anticancer/Cytotoxic Activity against Specific Cancer Cell Lines (e.g., MCF-7, HepG2, H460)

    The anticancer potential of phenylthiourea derivatives has been a subject of extensive investigation. Numerous studies have reported the antiproliferative and cytotoxic effects of these compounds against various cancer cell lines.

    Halogenated bis-phenylthiourea derivatives have demonstrated significant cytotoxic activity against several solid tumor cell lines, including SW480 (colon cancer) and PC3 (prostate cancer), as well as hematological malignancies like K-562. nih.gov Notably, many of these compounds were found to be more effective than the reference drug cisplatin (B142131) and showed favorable selectivity for cancer cells over normal keratinocytes (HaCaT). nih.gov The anticancer mechanisms of these derivatives include the induction of apoptosis, confirmed by increased caspase-3/caspase-7 activation and an increase in the sub-G1 cell population during cell cycle analysis. nih.gov

    Specific derivatives have shown potent activity against breast cancer cell lines. For example, N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea has been identified as an inhibitor of EGFR and HER-2, exerting cytotoxic effects on the MCF-7 cell line. jppres.com Another study highlighted that N-benzoyl-N'-phenylthiourea derivatives have stronger in vitro anticancer activity against T47D breast cancer cells compared to hydroxyurea. jppres.com Further research on N-(4-t-butylbenzoyl)-N'-phenylthiourea revealed cytotoxic activity against MCF-7, T47D, and HeLa (cervical cancer) cells. jppres.com

    The presence of electron-withdrawing substituents on the terminal phenyl rings is often associated with the most effective antiproliferative properties. nih.gov For instance, 3,4-dichlorophenylthiourea (2) showed a very low IC₅₀ value against SW620 metastatic colon cancer cells. nih.gov

    Compound DerivativeCancer Cell LineActivity/FindingReference
    Halogenated bis-phenylthioureasSW480, SW620 (colon), PC3 (prostate), K-562 (leukemia)Showed higher efficacy than cisplatin with favorable selectivity. nih.gov nih.gov
    Thioureas 1a, 2b, 3a, 4aK-562 (leukemia)Potent activators of early apoptosis. nih.gov nih.gov
    N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7, T47D (breast), HeLa (cervical)Exhibited cytotoxic activities without harming normal Vero cells. jppres.com jppres.com
    3,4-dichlorophenylthiourea (2)SW620 (colon)IC₅₀ value of 1.5 ± 0.72 μM. nih.gov nih.gov

    Antiviral and Anti-Inflammatory Potential

    Antiviral Activity: The antiviral properties of phenylthiourea derivatives have been documented, particularly for N,N'-diphenylthioureas. Studies have identified key structural features essential for their antiviral effect, which includes activity against picornaviruses like the enterovirus group. nih.gov The 3-(Trifluoromethyl)phenylthiourea (B159877) moiety has also been used as a versatile scaffold in the design of new compounds with antiviral profiles. nih.gov

    Anti-Inflammatory Potential: Research into the anti-inflammatory properties of thiourea derivatives indicates their potential to modulate inflammatory pathways. mdpi.com Certain halogenated thiourea derivatives have been shown to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from PC3 and colon cancer cell lines. nih.gov Additionally, some compounds have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, suggesting an anti-inflammatory effect. drugbank.com However, specific studies focusing on the anti-inflammatory potential of 1-Ethoxy-3-phenylthiourea are not prominent in the reviewed literature.

    Antioxidant Activity

    Thiourea derivatives are recognized for their antioxidant capabilities, acting as scavengers of free radicals. mdpi.com Studies have evaluated their ability to quench radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+).

    For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with IC₅₀ values of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay. mdpi.com The antioxidant mechanism is often attributed to the hydrogen atom transfer (HAT) capability of the N-H bonds within the thiourea structure. google.com Computational and experimental studies on compounds like N-phenylthiourea have measured its DPPH radical scavenging ability, reporting an IC₅₀ value of 4.82 x 10⁻⁴ M. The presence of electron-donating groups on the phenyl ring can enhance this antioxidant capacity. Apoptosis-inducing thiourea derivatives have also been found to increase the production of reactive oxygen species (ROS) in tumor cells, which may contribute to their anticancer properties. nih.gov

    Compound DerivativeAssayIC₅₀ ValueReference
    1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL mdpi.com
    1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL mdpi.com
    N-phenylthioureaDPPH4.82 x 10⁻⁴ M

    Herbicide and Insecticide Activities

    Thiourea derivatives are noted for having a wide spectrum of biological activities relevant to agriculture, including plant growth regulation and herbicidal effects. However, specific research data detailing the herbicide and insecticide activities of this compound or its closely related analogues were not available in the reviewed search results.

    Structure-Activity Relationship (SAR) Studies

    Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiourea derivatives. Research has identified several key structural features that influence their efficacy.

    For antiviral activity , SAR analysis of N,N'-diphenylthioureas revealed that an intact -NHC(=S)NH- group is essential. nih.gov The presence and position of specific substituents on the aromatic rings are also critical. For instance, a substituent like an -OH or -NH₂ group at a certain distance from the sulfur atom was found to be important for activity against picornaviruses. nih.gov

    In the context of anticancer activity , SAR studies have shown that derivatives with electron-withdrawing substituents (e.g., halogens, trifluoromethyl groups) on the terminal phenyl rings often exhibit the most potent antiproliferative effects. nih.gov The substitution pattern on the phenyl ring also plays a significant role; for example, dihalogenophenyl derivatives and para-substituted thioureas were found to be the most active against a panel of tumor cell lines. nih.gov The cytotoxic activity and selectivity of these compounds can be finely tuned by modifying the terminal groups on the phenylthiourea scaffold. nih.govnih.gov

    Impact of Substituent Electronic and Steric Effects on Biological Potency

    The biological potency of thiourea derivatives is heavily influenced by the electronic and steric nature of their substituents. biointerfaceresearch.commdpi.com In the case of this compound, the ethoxy group (-OCH2CH3) on one nitrogen and the phenyl group (-C6H5) on the other are critical determinants of its activity.

    Electronic Effects : The ethoxy group is generally considered electron-donating, which can increase the electron density on the adjacent nitrogen atom. The phenyl group can have its electronic properties modulated by further substitution. For instance, attaching electron-withdrawing groups (e.g., halogens like -Cl, -Br, or nitro groups, -NO2) to the phenyl ring can enhance the acidity of the N-H protons of the thiourea backbone. researchgate.net This increased acidity can lead to stronger hydrogen bonding with biological targets, potentially increasing potency. Conversely, electron-donating groups on the phenyl ring might decrease this acidity.

    Table 1: Theoretical Impact of Phenyl Ring Substituents on the Activity of a this compound Scaffold

    Substituent on Phenyl Ring Electronic Effect Predicted Impact on N-H Acidity Potential Effect on Biological Potency
    -NO2 (Nitro) Strong Electron-Withdrawing Increase Potential for enhanced hydrogen bonding and higher potency
    -Cl (Chloro) Electron-Withdrawing Increase Potential for enhanced hydrogen bonding and higher potency
    -H (Hydrogen) Neutral Baseline Baseline activity for the unsubstituted phenyl group
    -CH3 (Methyl) Electron-Donating Decrease Potential for reduced hydrogen bonding and lower potency

    Role of the Thiourea Scaffold in Molecular Recognition and Binding

    The thiourea scaffold, -NH-C(S)-NH-, is a versatile functional group that plays a central role in molecular recognition and binding. biointerfaceresearch.comnih.gov This scaffold is a key feature responsible for the biological activities observed in this class of compounds.

    The primary mechanism of interaction is through hydrogen bonding. The two N-H groups can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. biointerfaceresearch.comacs.org This dual capability allows the thiourea moiety to form multiple, directional hydrogen bonds with amino acid residues (like asparagine, glutamine, arginine, and histidine) in the active sites of enzymes and receptors. biointerfaceresearch.comacs.org

    Compared to its oxygen analog, urea (B33335), the thiourea group features more acidic N-H protons. nih.govacs.org This enhanced acidity strengthens its hydrogen-bonding capabilities, making thiourea derivatives particularly effective as anion receptors and enzyme inhibitors. nih.govacs.org The ability of the thiourea group to form stable, bifurcated hydrogen bonds is crucial for its function in catalysis and molecular recognition. researchgate.netnih.gov The phenyl ring in this compound can further stabilize binding through π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site. biointerfaceresearch.com

    Mechanistic Studies of Biological Action

    The therapeutic potential of thiourea derivatives stems from their ability to interfere with specific biological processes, primarily through enzyme inhibition and interactions with other key biomolecules.

    Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase, Acetylcholinesterase, α-Glucosidase)

    Thiourea and urea derivatives have been widely investigated as inhibitors of various medically relevant enzymes.

    α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. mdpi.comsemanticscholar.org α-Glucosidase inhibitors work by delaying carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels. semanticscholar.orgnih.gov Studies on related urea derivatives have shown them to be potent competitive inhibitors of α-glucosidase. nih.gov For example, certain (E)-1-phenyl-3-(4-styryl)urea derivatives exhibit competitive inhibition with Ki values in the low micromolar range. nih.gov

    Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes involved in various physiological processes. mdpi.com Their inhibition is a therapeutic strategy for conditions like glaucoma. mdpi.com Novel urea and sulfamide (B24259) derivatives have demonstrated excellent, low nanomolar inhibition against human carbonic anhydrase isoenzymes (hCA I and hCA II). researchgate.net

    Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.comsemanticscholar.org Certain thiourea and urea derivatives have shown significant inhibitory activity against AChE, with some compounds exhibiting Ki values in the nanomolar range, acting as competitive inhibitors. nih.govresearchgate.net

    Table 2: Enzyme Inhibitory Activities of Representative Urea/Thiourea Derivatives (Examples from Literature)

    Compound Class Target Enzyme Inhibition Constant (Ki) / IC50 Type of Inhibition
    (E)-1-phenyl-3-(4-styryl)urea derivative α-Glucosidase 3.2 µM (Ki) Competitive, Slow-binding nih.gov
    Dopaminergic 2-Aminotetralin Urea Derivative Acetylcholinesterase (AChE) 0.45–1.74 nM (Ki) Not Specified researchgate.net
    Dopaminergic 2-Aminotetralin Urea Derivative Carbonic Anhydrase II (hCA II) 1.64–2.80 nM (Ki) Not Specified researchgate.net
    Metallophthalocyanine derivative Acetylcholinesterase (AChE) 2.10 µM (IC50) Competitive nih.gov

    Note: The data in this table is for structurally related compounds and serves to illustrate the potential of the thiourea scaffold. Data for this compound specifically is not available in the provided sources.

    Interaction with Target Biomolecules (e.g., Nucleic Acids, Proteins)

    The biological effects of thiourea derivatives are mediated by their direct interactions with macromolecules. biointerfaceresearch.com The thiourea core is an excellent pharmacophore for binding to proteins. biointerfaceresearch.com Molecular docking studies have revealed that the thiourea group can form strong hydrogen bonds with amino acid residues in the binding pockets of enzymes. For example, in studies with Epidermal Growth Factor Receptor (EGFR), the thiourea moiety was shown to form hydrogen bonds with the amino acids methionine and arginine. biointerfaceresearch.com

    Beyond specific enzyme active sites, thioureas can have broader interactions with proteins. At high concentrations, they can act as chaotropic agents, disrupting the non-covalent interactions that maintain a protein's native three-dimensional structure, potentially leading to denaturation. nih.gov This property is evident in their effect on structural proteins like collagen. nih.gov Additionally, the aromatic phenyl group in this compound allows for potential π-π interactions with the nucleobases of DNA, suggesting a possible mechanism for anticancer activity through DNA binding, although this is a less commonly emphasized interaction compared to protein binding. biointerfaceresearch.com

    Modulation of Cellular Pathways and Signaling Cascades

    A significant aspect of the anticancer potential of thiourea derivatives is their ability to target and modulate multiple cellular pathways involved in cancer development and progression. biointerfaceresearch.com Rather than acting on a single target, they can function as multi-targeted agents, which can be an advantage in overcoming drug resistance. biointerfaceresearch.com

    For instance, various thiourea derivatives have been shown to inhibit key enzymes in signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com By inhibiting wild-type and mutant forms of EGFR, these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, and metastasis. biointerfaceresearch.com The ability of this compound to modulate such pathways would depend on its specific affinity for protein kinases and other signaling proteins, driven by the molecular interactions described previously.

    Influence of Metal Complexation on Biological Activities

    A highly effective strategy for enhancing the biological activity of thiourea ligands is through complexation with metal ions. mdpi.comnih.gov The coordination of metals like copper (Cu), gold (Au), or silver (Ag) to the thiourea scaffold can dramatically increase cytotoxic, antibacterial, and other biological effects. mdpi.comnih.gov Often, the resulting metal complex is significantly more potent than the free thiourea ligand. nih.govnih.gov

    The thiourea moiety typically coordinates to metal ions in a monodentate fashion through its sulfur atom or in a bidentate, chelating manner via the sulfur and one of the deprotonated nitrogen atoms. mdpi.com This coordination alters the electronic properties, geometry, and lipophilicity of the molecule, which can lead to several benefits:

    Enhanced Cellular Uptake: The complex may be more readily transported into cells.

    Novel Mechanisms of Action: The metal ion itself can be a source of bioactivity, for instance, by participating in redox reactions that generate reactive oxygen species (ROS) inside cancer cells. mdpi.com

    Improved Target Binding: The rigid, three-dimensional structure of the metal complex can enable a better fit and stronger interaction with biological targets. mdpi.com

    For example, copper(II) complexes of N,N-disubstituted thioureas have shown potent activity against colon and prostate cancer cell lines and strong inhibitory action against clinically isolated strains of bacteria, including drug-resistant tuberculosis. mdpi.com Similarly, gold(I) and silver(I) complexes of thioureas have demonstrated excellent cytotoxicity against various cancer cell lines, whereas the ligands alone were largely inactive. nih.gov

    Table 3: Chemical Compounds Mentioned

    Compound Name
    This compound
    Acetylcholine
    Acarbose
    Carbonic Anhydrase
    Acetylcholinesterase
    α-Glucosidase
    Urease
    Copper
    Gold
    Silver
    (E)-1-phenyl-3-(4-styryl)urea
    2-Aminotetralin
    Epidermal Growth Factor Receptor (EGFR)
    Collagen

    Limited Research Data Precludes In-Depth Analysis of this compound

    Despite a comprehensive search of available scientific literature, detailed information specifically concerning the chemical compound this compound is exceptionally scarce. While the broader class of thiourea derivatives has been the subject of extensive research, data focusing solely on the synthesis, catalytic applications, and supramolecular properties of the 1-ethoxy variant is not sufficiently available to construct a thorough and scientifically accurate article as outlined.

    The initial investigation into the applications of this compound in catalysis and advanced materials science revealed a significant lack of specific research findings. General searches for chiral thiourea catalysts in asymmetric synthesis, their roles as ligands in catalytic systems, and explorations of their activity and selectivity did not yield results pertaining to this specific compound. Similarly, inquiries into its potential within supramolecular chemistry, including the design of hydrogen-bonding networks, crystal engineering, and molecular recognition systems, were unfruitful.

    Further attempts to locate information on closely related analogues, such as other alkoxy-phenylthioureas, also provided limited insights that could be confidently extrapolated to the 1-ethoxy derivative. For instance, while the crystal structure of 1-Benzoyl-3-ethyl-3-phenylthiourea has been documented, providing details on its molecular conformation and hydrogen bonding patterns, this information is not directly transferable to this compound due to the different substituent groups. nih.govresearchgate.net

    General information on thiourea derivatives highlights their importance as organocatalysts, largely owing to their ability to form hydrogen bonds which can stabilize transition states in chemical reactions. The synthesis of the parent compound, 1-phenylthiourea, is a known process, often used in educational settings to illustrate key chemical transformations. ed.govnih.gov However, the introduction of an ethoxy group at the 1-position significantly alters the molecule's electronic and steric properties, meaning its behavior cannot be reliably predicted from data on the unsubstituted phenylthiourea.

    Applications in Catalysis and Advanced Materials Science

    Materials Science Potential

    The unique molecular architecture of 1-Ethoxy-3-phenylthiourea, featuring a reactive thiourea (B124793) core flanked by both ethoxy and phenyl groups, presents intriguing possibilities for its application in materials science. The presence of sulfur and nitrogen atoms with available lone pairs of electrons, combined with the phenyl ring, suggests its potential as a versatile building block in the synthesis of advanced materials.

    Exploration in Polymer Synthesis

    While specific studies on the direct polymerization of this compound are not extensively documented, the broader class of phenylthiourea (B91264) derivatives has been successfully incorporated into various polymer backbones. These derivatives can serve as monomers in polycondensation reactions, contributing to the thermal stability and unique properties of the resulting polymers. For instance, polymers containing phenylthiourea, azo, and sulfone groups have been synthesized and characterized for their high thermal stability. researchgate.net

    The general approach involves synthesizing a monomer containing a phenylthiourea moiety, which is then reacted with other monomers, such as diacid chlorides, to form polyesters. researchgate.net The inclusion of the thiourea group can enhance the processability and solubility of the polymers in different solvents, which is a crucial parameter for their practical application. researchgate.net The synthesis of bis-thiourea derivatives is another strategic approach to creating precursors for polymerization. smolecule.com

    Based on these established principles, this compound could potentially be utilized in polymer synthesis in several ways:

    As a chain extender or cross-linking agent: The reactive hydrogens on the nitrogen atoms could react with suitable functional groups on polymer chains.

    As a monomer: After suitable modification to introduce other reactive functional groups, it could be used as a monomer in condensation polymerization.

    The incorporation of the ethoxy and phenyl groups could further tailor the properties of the resulting polymers, potentially influencing their solubility, thermal behavior, and mechanical strength.

    Ligand Applications in Optoelectronic Materials (e.g., OLED technology)

    Thiourea derivatives are well-known for their ability to act as versatile ligands, forming stable complexes with a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. nih.govnih.gov This coordinating ability is central to the development of advanced materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). In OLEDs, metal complexes play a crucial role as phosphorescent emitters.

    While direct applications of this compound in OLEDs have not been reported, its potential as a ligand can be inferred from studies on related thiourea-based ligands. Thiourea derivatives can act as bidentate ligands, coordinating to metal centers through their sulfur and nitrogen atoms. nih.govresearchgate.net The electronic properties of the resulting metal complexes, which are critical for their use in OLEDs, can be fine-tuned by modifying the substituents on the thiourea ligand.

    The phenyl group in this compound could enhance the photophysical properties of its metal complexes, while the ethoxy group could influence their solubility and film-forming characteristics. The ability of thiourea-based ligands to form stable complexes with metals like iridium and ruthenium, which are commonly used in OLEDs, suggests that this compound could be a promising candidate for the synthesis of novel phosphorescent emitters. nih.gov

    Chemosensing Applications for Anion and Cation Detection

    The thiourea functional group is a well-established motif in the design of chemosensors for both anions and cations. frontiersin.orgrsc.org The two N-H protons of the thiourea group can act as hydrogen bond donors, enabling the selective binding of various anions. The sulfur atom, being a soft donor, can also participate in interactions with soft metal cations.

    The general principle behind thiourea-based chemosensors involves the interaction of the thiourea group with an analyte (anion or cation), which leads to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. mdpi.comnih.gov The selectivity and sensitivity of the sensor can be modulated by attaching different substituents to the thiourea core.

    Anion Sensing:

    Thiourea-based receptors have shown a remarkable ability to bind and sense a variety of anions, including fluoride, acetate (B1210297), and dihydrogen phosphate, through hydrogen bonding interactions. frontiersin.orgmdpi.com The binding event often leads to a deprotonation of the acidic N-H protons, resulting in a distinct color change. The presence of a chromogenic or fluorogenic signaling unit attached to the thiourea moiety is a common strategy to enhance the sensing performance. nih.gov In the case of this compound, the phenyl group could potentially serve as a part of the signaling unit.

    Cation Sensing:

    While less common than anion sensing, thiourea derivatives can also be employed for the detection of cations. The sulfur atom of the thiourea group can coordinate with metal ions, leading to a measurable response.

    The potential of this compound as a chemosensor is underscored by the extensive research on similar compounds. The specific binding properties would be determined by the interplay of the ethoxy and phenyl substituents with the thiourea core.

    Table of Related Phenylthiourea Derivatives and their Chemosensing Applications

    Compound/Derivative ClassAnalyte DetectedSensing MechanismReference
    Phenylthiourea-based pyrazole, thiazole (B1198619), and pyran compounds-Explored for biological activity, with potential for sensing applications due to their heterocyclic nature. tandfonline.com
    Urea (B33335) and Thiourea Functionalized Molecular CleftsAnions (e.g., F⁻, AcO⁻, H₂PO₄⁻)Hydrogen bonding and colorimetric changes. frontiersin.orgmdpi.com
    N-aryl thioureasAnionsEnhanced anion binding through structural modifications. rsc.org
    Thiourea-based receptors with pyridine (B92270) and amine unitsAnions (e.g., F⁻)High affinity and colorimetric detection. nih.gov

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